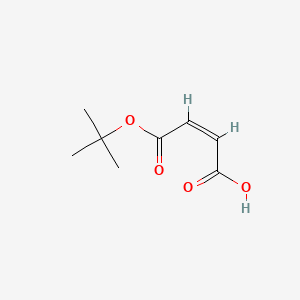

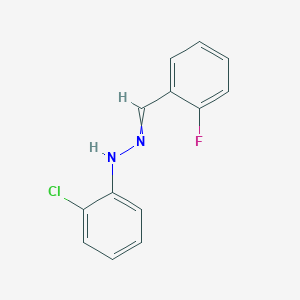

![molecular formula C13H11NO4 B1308891 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid CAS No. 878426-41-6](/img/structure/B1308891.png)

3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

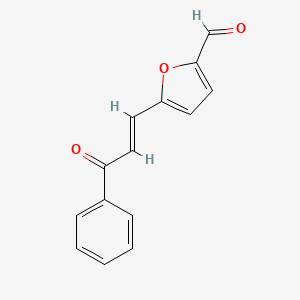

The compound 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid is a derivative of benzoic acid, which is a part of the furan compounds family. Furan compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The presence of the furan ring in the structure of this compound suggests potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. A base-mediated strategy for synthesizing trisubstituted furans involves domino coupling/annulations between α-oxo ketene dithioacetals and propargyl alcohols, which could potentially be adapted for the synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid . Additionally, the synthesis of related compounds, such as 4-((furan-2-ylmethyl)amino)benzoic acid, involves a two-step reaction, which may provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques, including FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides detailed crystallographic and conformational analyses, which can be compared with molecular structures optimized by density functional theory (DFT) . These methods would be essential in confirming the structure of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid.

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions due to the reactivity of the furan ring. The O-alkylation of hydroxy-thiophene-carbonitriles with α-bromocarbonyl compounds, followed by Thorpe-Ziegler cyclization, is an example of the type of reactions that furan derivatives can participate in . Understanding these reactions is crucial for the functionalization and further derivatization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be investigated through DFT, which provides information on the molecular electrostatic potential and frontier molecular orbitals . These properties are important for predicting the reactivity and stability of the compound. Additionally, the cytotoxic potential of related benzo[b]furan carboxylic acid derivatives has been evaluated, indicating the biological relevance of these compounds .

科学的研究の応用

Synthesis and Chemical Reactions

- Diels–Alder and Dehydration Reactions : A study explored the synthesis of benzoic acid starting from furan, derived from hemicellulose, using Diels–Alder and dehydration reactions. This process involves minimal side reactions and yields high-turnover frequencies with Lewis acidic zeolite catalysts, highlighting a sustainable route to valuable aromatic compounds from biomass-derived furan (Mahmoud et al., 2015).

- Synthesis of Aromatic Compounds : Another study describes the synthesis of 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans, showcasing the chemical versatility and potential applications of furan derivatives in creating complex aromatic molecules (Gewald & Bellmann, 1983).

Antioxidant Activity

- Antioxidant Derivatives : Research on the antioxidant activity of furan derivatives, including some benzoic acid compounds, has shown that certain configurations can effectively scavenge superoxide anions. This suggests potential applications in the development of antioxidant agents (Point et al., 1998).

Intramolecular Reactions

- Benzynes to Furans : A study on the intramolecular Diels-Alder additions of benzynes to furans indicates the potential for creating complex organic structures, further expanding the utility of furan derivatives in organic synthesis (Best & Wege, 1986).

Novel Synthesis Pathways

- Construction of Furan Carboxylic Acids : Novel Pd(II)-mediated cascade carboxylative annulation has been developed to construct benzo[b]furan-3-carboxylic acids, demonstrating an innovative approach to synthesizing furan-based carboxylic acids (Liao et al., 2005).

作用機序

Target of Action

Furan derivatives have been known to interact with various biological targets, contributing to their diverse bioactivities .

Mode of Action

Furan derivatives are known to undergo various chemical reactions due to the presence of the furan ring and the carbonyl group . These reactions can lead to changes in the targets they interact with.

Biochemical Pathways

Furan derivatives are known to participate in various biochemical processes due to their diverse chemical reactivity .

Result of Action

Furan derivatives are known to exhibit various biological activities, which can result in diverse molecular and cellular effects .

特性

IUPAC Name |

3-(furan-2-carbonylamino)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGXXSKNYDABQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424204 |

Source

|

| Record name | 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878426-41-6 |

Source

|

| Record name | 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)